![molecular formula C14H12ClNO3S B2960164 [(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate CAS No. 387854-23-1](/img/structure/B2960164.png)
[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as “[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate”, often involves condensation reactions. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate” can be analyzed using its InChI code and InChIKey. The InChI code provides a standard way to encode the molecular structure using text, while the InChIKey is a hashed version of the full InChI .Chemical Reactions Analysis
The chemical reactions involving “[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate” could be complex and depend on the specific conditions and reactants used. For example, protodeboronation of pinacol boronic esters has been reported, which could potentially involve this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate” can be inferred from its related compounds. For instance, 3-Methylthiophene-2-carboxylic acid, a related compound, is a colorless, flammable liquid .Applications De Recherche Scientifique
Dye Synthesis
Compounds similar to “[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate” have been used in the synthesis of disperse dyes. These dyes were further complexed with metals like Cu, Co, and Zn. The synthesized dyes and their metal complexes were applied on polyester and nylon 6.6 fabrics. The light, wash, perspiration, and sublimation fastness properties were tested and found to be very good on both polyester and nylon 6.6 .
Textile Industry
The synthesized dyes derived from similar compounds have been used in the textile industry. They have been applied to polyester and nylon 6.6 fabrics, showing excellent fastness properties .
Biological Activity
Thiophene-based analogs, which include compounds similar to “[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate”, have been studied by a growing number of scientists as a potential class of biologically active compounds .
Medicinal Chemistry
These compounds play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They have made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Compounds with the thiophene ring system are used in the fabrication of organic field-effect transistors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based compounds are also used in the fabrication of organic light-emitting diodes .
Mécanisme D'action
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . The specific targets can vary depending on the exact structure of the derivative.
Mode of Action
The mode of action of thiophene derivatives can also vary widely. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives can interact with a variety of biochemical pathways, depending on their specific targets and mode of action. For example, if a thiophene derivative acts as a sodium channel blocker, it could affect the action potential of neurons, impacting the nervous system .
Result of Action
The molecular and cellular effects of thiophene derivatives can vary widely depending on their specific targets and mode of action. For example, if a thiophene derivative acts as an anticancer agent, it could inhibit the growth of cancer cells .
Propriétés
IUPAC Name |
[2-(3-chloroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-9-5-6-20-13(9)14(18)19-8-12(17)16-11-4-2-3-10(15)7-11/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXXFZIWZKBMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

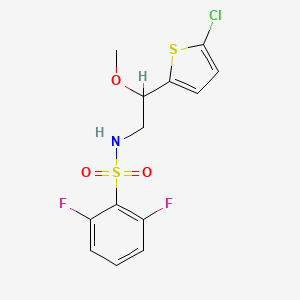

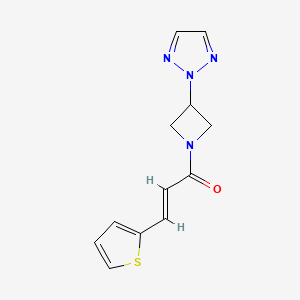
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B2960088.png)
![(1R,5S)-8-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2960089.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2960090.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide](/img/structure/B2960093.png)
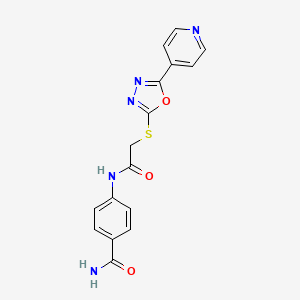
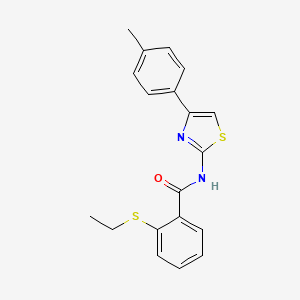
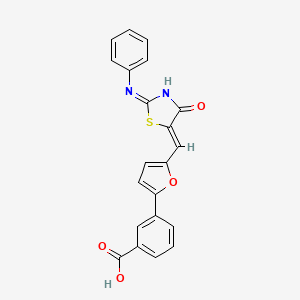

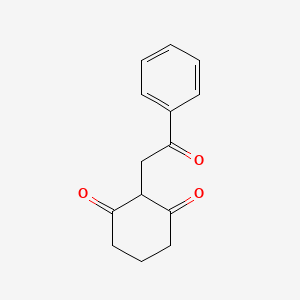

![1-(4-bromophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B2960104.png)